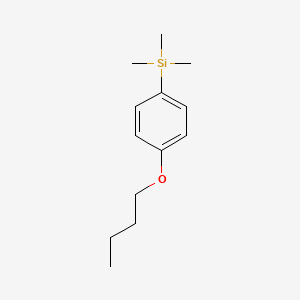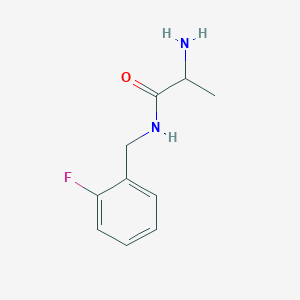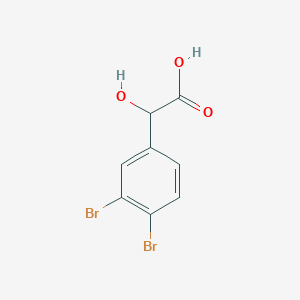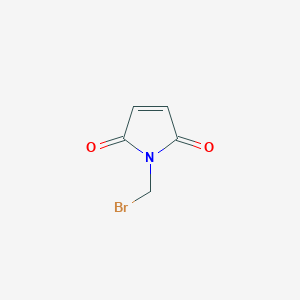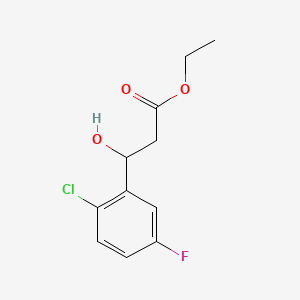
Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12ClFO3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(2-Chloro-5-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2-Amino-5-fluorophenyl)-3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis. The exact molecular pathways and targets are still under investigation and require further research.
Comparación Con Compuestos Similares
Ethyl 3-(2-Chloro-5-fluorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-(2-Chloro-5-methylphenyl)-3-hydroxypropanoate: Differing by the substitution of a methyl group instead of a fluorine atom.
Ethyl 3-(2-Bromo-5-fluorophenyl)-3-hydroxypropanoate: Differing by the substitution of a bromine atom instead of a chlorine atom.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C11H12ClFO3 |
|---|---|
Peso molecular |
246.66 g/mol |
Nombre IUPAC |
ethyl 3-(2-chloro-5-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5,10,14H,2,6H2,1H3 |
Clave InChI |
WGOMQXAWDCWCCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=CC(=C1)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



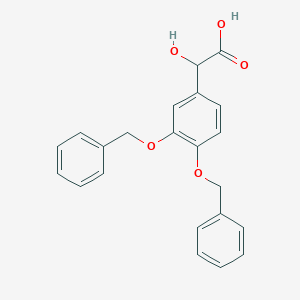
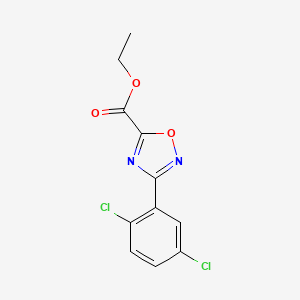
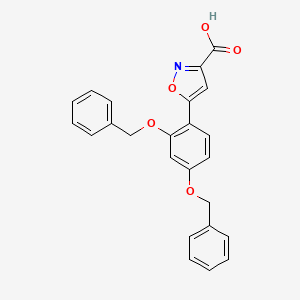
![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)
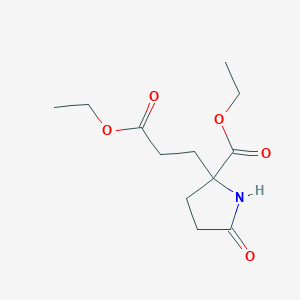
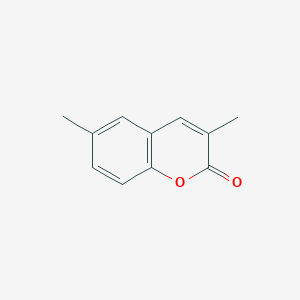
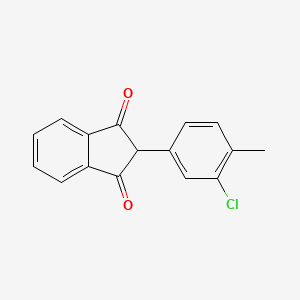

![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)
